Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride
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Overview
Description
Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride is a chemical compound with a unique structure that includes a pyrido-oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride typically involves organic synthesis reactions. The specific synthetic routes and reaction conditions can vary, but they generally include the formation of the pyrido-oxazine ring system through cyclization reactions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity. These methods may involve large-scale synthesis using continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms. Substitution reactions can result in a variety of substituted derivatives, depending on the functional groups involved .
Scientific Research Applications
Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride include other pyrido-oxazine derivatives and related heterocyclic compounds. Examples include:
- Hexahydro-pyrido[1,2-c][1,3]oxazine
- rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one
Uniqueness
What sets this compound apart from similar compounds is its specific ring structure and the presence of the hydrochloride group. This unique structure can confer distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Biological Activity
Introduction
Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride, also known as (4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride, is a bicyclic organic compound characterized by its unique structural features that include a pyridine and an oxazine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Chemical Properties
The molecular formula of this compound is C7H13ClN2O2, with a molecular weight of 192.64 g/mol. Its unique stereochemistry (4aS,8aS) is believed to influence its biological interactions and reactivity.
Property | Value |
---|---|
Molecular Formula | C₇H₁₃ClN₂O₂ |
Molecular Weight | 192.64 g/mol |
CAS Number | 1808623-84-8 |
Melting Point | Not Available |
Boiling Point | Not Available |
Biological Activity
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs often exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In a study comparing the compound with established antibiotics, it demonstrated promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Antiviral Activity
In addition to antimicrobial properties, this compound has shown potential antiviral activity. Preliminary studies suggest that it may interfere with viral replication mechanisms, although specific pathways and molecular targets remain to be elucidated.
Neuroprotective Effects
The compound's structural characteristics suggest possible neuroprotective effects. It has been investigated for its ability to mitigate oxidative stress in neuronal cells. In vitro studies demonstrated that this compound could reduce markers of oxidative damage in neuronal cultures exposed to neurotoxic agents.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways. This interaction may modulate various biological processes leading to its observed effects.
Case Studies
Several case studies have explored the biological activity of this compound:
- Antimicrobial Efficacy Study : A comparative analysis was conducted against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
- Neuroprotection in Cell Cultures : A study involving SH-SY5Y neuroblastoma cells showed that treatment with the compound at 10 µM concentration reduced cell death by 30% compared to untreated controls when exposed to hydrogen peroxide.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct biological activities:
Compound Name | Structure Type | Notable Activity |
---|---|---|
2-Aminoquinoline | Bicyclic amine | Antimicrobial |
4-Hydroxyquinoline | Hydroxy-substituted quinoline | Anticancer |
7-Azaindole | Nitrogen-containing indole | Neuroprotective |
These comparisons highlight the unique aspects of this compound and its potential applications in medicinal chemistry.
This compound presents a promising candidate for further research into its biological activities. Its antimicrobial and neuroprotective properties warrant additional studies to fully understand its mechanisms of action and therapeutic potential. Ongoing research may lead to novel applications in treating infectious diseases and neurodegenerative disorders.
Future Directions
Future research should focus on:
- Detailed mechanistic studies to elucidate the pathways affected by the compound.
- In vivo studies to assess the therapeutic efficacy and safety profile.
- Exploration of derivative compounds to enhance biological activity and selectivity.
Properties
Molecular Formula |
C7H13ClN2O2 |
---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
1,4,4a,5,6,7,8,8a-octahydropyrido[4,3-d][1,3]oxazin-2-one;hydrochloride |
InChI |
InChI=1S/C7H12N2O2.ClH/c10-7-9-6-1-2-8-3-5(6)4-11-7;/h5-6,8H,1-4H2,(H,9,10);1H |
InChI Key |
STKFMIGDKIUMKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1NC(=O)OC2.Cl |
Origin of Product |
United States |
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